Demoxepam

Catalog No.
S579103
CAS No.
963-39-3
M.F
C15H11ClN2O2
M. Wt
286.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Demoxepam

CAS Number

963-39-3

Product Name

Demoxepam

IUPAC Name

7-chloro-4-hydroxy-5-phenyl-3H-1,4-benzodiazepin-2-one

Molecular Formula

C15H11ClN2O2

Molecular Weight

286.71 g/mol

InChI

InChI=1S/C15H11ClN2O2/c16-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)18(20)9-14(19)17-13/h1-8,20H,9H2

InChI Key

PSADRZMLSXCSAS-UHFFFAOYSA-N

SMILES

Array

solubility

37.9 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one 4-Oxide5-Phenyl-7-chloro-3H-1,4-benzodiazepin-2(1H)-one 4-Oxide; 7-Chloro-2,3-dihydro-5-phenyl-1H-1,4-benzodiazepin-2-one 4-Oxide; Chlordiazepoxide Lactam; NSC 169898; NSC 46007; NSC 46077; Ro

Canonical SMILES

C1C(=O)N=C2C=CC(=CC2=C(N1O)C3=CC=CC=C3)Cl

The exact mass of the compound Demoxepam is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 37.9 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169898. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Benzodiazepines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Demoxepam (CAS 963-39-3) is a pharmacologically active benzodiazepine derivative and the primary stable metabolite of chlordiazepoxide[1]. In both clinical toxicology and synthetic chemistry, demoxepam serves as a critical reference standard and synthetic intermediate. Unlike its parent compound, demoxepam exhibits prolonged pharmacokinetic persistence and high aqueous stability, making it an indispensable material for therapeutic drug monitoring (TDM), forensic LC-MS/MS screening, and the controlled synthesis of downstream 3-hydroxybenzodiazepines such as oxazepam [2]. Its distinct receptor binding profile and metabolic traceability ensure it cannot be substituted by generic in-class analogs.

Procuring generic benzodiazepine standards like diazepam or nordiazepam fails to capture the specific metabolic cascade of chlordiazepoxide. In clinical and forensic matrices, demoxepam acts as the definitive marker for chronic chlordiazepoxide exposure due to its significantly longer half-life (14–95 hours) compared to the parent drug (6–28 hours) [1]. Furthermore, in chronic in vivo models using aqueous formulations, chlordiazepoxide rapidly hydrolyzes into demoxepam [2]. Substituting demoxepam with the parent drug in these assays leads to uncontrolled dosing variability and inaccurate receptor affinity profiling, necessitating the procurement of pure demoxepam for reproducible baseline data.

Aqueous Hydrolysis Resistance and Formulation Stability

In chronic in vivo studies utilizing aqueous solutions (e.g., osmotic minipumps), the parent drug chlordiazepoxide is highly unstable, undergoing rapid first-order hydrolysis. Studies demonstrate that after 28 days in an osmotic minipump, only 25% of chlordiazepoxide remains, having converted almost entirely to demoxepam[1]. Procuring demoxepam directly for these models eliminates the dosing variability and degradation artifacts associated with the parent compound.

Evidence DimensionCompound remaining after 28-day aqueous osmotic minipump delivery
Target Compound DataDemoxepam (Stable, primary active constituent delivered)
Comparator Or BaselineChlordiazepoxide (Only 25% remains unhydrolyzed)
Quantified Difference75% degradation of parent drug into demoxepam over 28 days
ConditionsAqueous solution, osmotic minipump delivery over 28 days

Procuring demoxepam directly for chronic aqueous dosing models prevents uncontrolled degradation variables, ensuring accurate and reproducible pharmacological exposure.

Extended Elimination Half-Life for TDM and Forensic Tracking

Demoxepam exhibits a markedly prolonged elimination profile compared to its parent compound, making it the superior target analyte for detecting historical drug exposure. While chlordiazepoxide has a half-life of 6.6 to 28 hours, demoxepam persists with a half-life of 14 to 95 hours [1]. In patients with hepatic insufficiency, this extended half-life leads to significant dose-stacking, making demoxepam the most reliable quantitative marker for assessing cumulative toxicity.

Evidence DimensionElimination half-life in human plasma
Target Compound DataDemoxepam: 14–95 hours
Comparator Or BaselineChlordiazepoxide: 6.6–28 hours
Quantified DifferenceUp to a 3.4-fold increase in maximum half-life
ConditionsHuman pharmacokinetic profiling, relevant to hepatic insufficiency models

Laboratories must procure demoxepam as a reference standard because its extended persistence makes it the primary detectable analyte in delayed forensic or toxicological screening.

Chromatographic Resolution in LC-MS/MS Workflows

In multiplexed UHPLC-MS/MS forensic screening, demoxepam provides distinct chromatographic and mass spectrometric signatures that prevent false positives. Using a clinical TDM MS9030 column, demoxepam elutes at 2.18 minutes with a primary MRM transition of 287.0 -> 180.0, cleanly separating from common benchmarks like diazepam (RT 5.09 min, MRM 285.0 -> 193.0)[1]. This baseline resolution is critical for accurate quantification in complex biological matrices.

Evidence DimensionLC-MS/MS Retention Time and Primary MRM Transition
Target Compound DataDemoxepam: RT 2.18 min (MRM 287.0 -> 180.0)
Comparator Or BaselineDiazepam: RT 5.09 min (MRM 285.0 -> 193.0)
Quantified Difference2.91-minute retention time separation
ConditionsUHPLC-Triple Quadrupole Mass Spectrometry, serum matrix, ClinMass TDM MS9030 column

Ensures analytical laboratories can definitively separate chlordiazepoxide metabolites from other benzodiazepines without isobaric or chromatographic overlap.

Enhanced In Vitro GABA-A Receptor Binding Affinity

Despite being a metabolite, demoxepam demonstrates a higher binding affinity for rat cortical GABA-A benzodiazepine binding sites than its parent drug. In 3H-flunitrazepam displacement assays, demoxepam yields a Ki of 0.44 µM, compared to 0.67 µM for chlordiazepoxide [1]. This quantitative difference confirms that demoxepam is a highly active pharmacological agent that must be independently profiled in neuropharmacological assays.

Evidence DimensionInhibition of 3H-flunitrazepam binding (Ki)
Target Compound DataDemoxepam: 0.44 ± 0.02 µM
Comparator Or BaselineChlordiazepoxide: 0.67 ± 0.10 µM
Quantified Difference34% stronger binding affinity (lower Ki) for demoxepam
ConditionsRat cortical membranes, 1 nM 3H-flunitrazepam, 40 min incubation at 2°C

Researchers developing GABA-A modulators must use demoxepam to accurately baseline the true pharmacological driver of chlordiazepoxide's in vivo effects.

Reference Standard for Therapeutic Drug Monitoring (TDM) and Forensic Toxicology

Due to its extended half-life (14–95 hours) and distinct LC-MS/MS MRM transitions (287.0 -> 180.0) [1], demoxepam is the mandatory reference standard for confirming historical chlordiazepoxide ingestion. It is particularly critical in cases of hepatic insufficiency where the parent drug is rapidly cleared but the demoxepam metabolite accumulates, preventing false-negative toxicology reports.

Active Agent in Chronic Aqueous In Vivo Dosing Models

Because chlordiazepoxide undergoes 75% hydrolysis into demoxepam within 28 days in aqueous solution [2], researchers utilizing osmotic minipumps or long-term liquid formulations should procure demoxepam directly. Dosing pure demoxepam eliminates the pharmacokinetic variability caused by parent-drug degradation, ensuring stable and reproducible GABA-A receptor activation throughout the study duration.

Synthetic Intermediate for 3-Hydroxybenzodiazepines

In pharmaceutical synthesis, demoxepam serves as a structurally primed precursor. Through Polonovski-type rearrangements or targeted reductions, the N-oxide and lactam functionalities of demoxepam are utilized to synthesize downstream active pharmaceutical ingredients (APIs) such as oxazepam [3]. Procuring high-purity demoxepam streamlines these synthetic workflows compared to starting from raw 2-aminobenzophenones.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

286.0509053 Da

Monoisotopic Mass

286.0509053 Da

Heavy Atom Count

20

LogP

1.49 (LogP)

UNII

8X1XP5M0SB

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 43 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 43 companies with hazard statement code(s):;
H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (97.44%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

963-39-3

Wikipedia

Demoxepam

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023

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